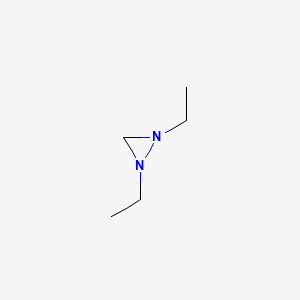
1,2-Diethyldiaziridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Diethyldiaziridine is a highly strained three-membered heterocycle containing two nitrogen atoms. This compound is part of the diaziridine family, which is known for its unique chemical properties, including a weak nitrogen-nitrogen bond, low toxicity, and neurotropic activity . The structure of this compound makes it an important intermediate and precursor in organic chemistry, particularly in the synthesis of diazirine photoaffinity probes .
准备方法
Synthetic Routes and Reaction Conditions
1,2-Diethyldiaziridine can be synthesized through various methods. One common approach involves the reaction of ethylenediamine with ethyl chloroformate under basic conditions. The reaction typically proceeds as follows:
- Ethylenediamine is reacted with ethyl chloroformate in the presence of a base such as sodium hydroxide.
- The reaction mixture is heated to promote the formation of the diaziridine ring.
- The product is then purified through distillation or recrystallization to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial methods may also include additional purification steps such as chromatography to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
1,2-Diethyldiaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diazirine derivatives, which are valuable in photoaffinity labeling.
Reduction: Reduction of this compound can lead to the formation of amine derivatives.
Substitution: The nitrogen atoms in the diaziridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Diazirine derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted diaziridine compounds.
科学研究应用
1,2-Diethyldiaziridine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of diazirine photoaffinity probes, which are essential in studying protein-ligand interactions.
Biology: Diazirine derivatives are used in photoaffinity labeling to identify and study biological macromolecules.
Industry: This compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,2-Diethyldiaziridine involves its ability to form highly reactive intermediates, such as carbenes, upon exposure to light or heat. These intermediates can then interact with various molecular targets, including proteins and nucleic acids, to form covalent bonds. This property makes this compound and its derivatives valuable tools in photoaffinity labeling and other biochemical applications .
相似化合物的比较
1,2-Diethyldiaziridine can be compared with other diaziridine compounds, such as 1,2-Dimethyldiaziridine and 1,2-Bis(2-acetamidoethyl)diaziridine. While these compounds share similar structural features, this compound is unique due to its specific ethyl substituents, which can influence its reactivity and applications .
Similar Compounds
- 1,2-Dimethyldiaziridine
- 1,2-Bis(2-acetamidoethyl)diaziridine
- 6,6′-Dimethyl-1,1′,5,5′-tetraaza-6,6′-bi(bicyclo[3.1.0]hexane)
属性
CAS 编号 |
6794-94-1 |
|---|---|
分子式 |
C5H12N2 |
分子量 |
100.16 g/mol |
IUPAC 名称 |
1,2-diethyldiaziridine |
InChI |
InChI=1S/C5H12N2/c1-3-6-5-7(6)4-2/h3-5H2,1-2H3 |
InChI 键 |
PWDZFUBSTVFGCD-UHFFFAOYSA-N |
规范 SMILES |
CCN1CN1CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Thymine,[methyl-3H]](/img/structure/B13805599.png)

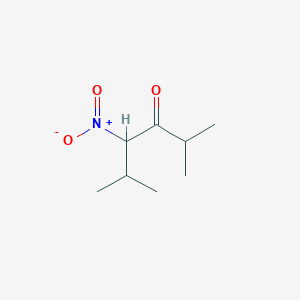
![1,3-Propanediamine, N-[3-(hexadecyloxy)propyl]-](/img/structure/B13805630.png)
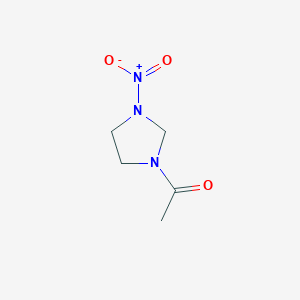

![(6aR,9R,10aR)-N-[(E,2S,3S)-1,3-dihydroxyoctadec-4-en-2-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13805656.png)
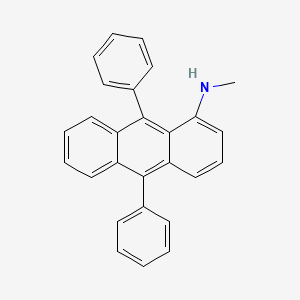
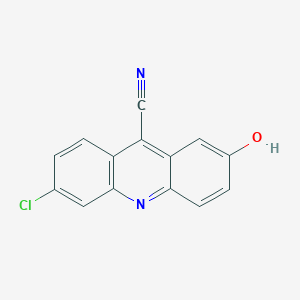
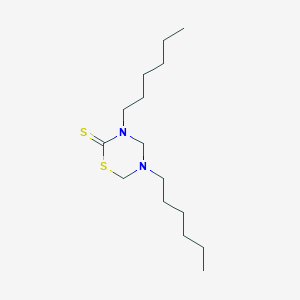
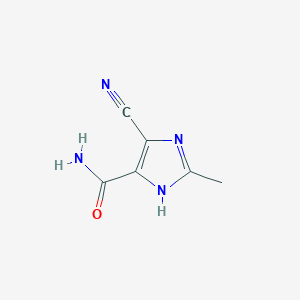

![methyl 9-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxynonanoate](/img/structure/B13805684.png)
![4,6-Dimethyl-14-phenylsulfanyl-8-oxa-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),10,12-tetraene-3,5-dione](/img/structure/B13805690.png)
